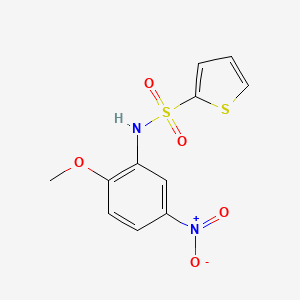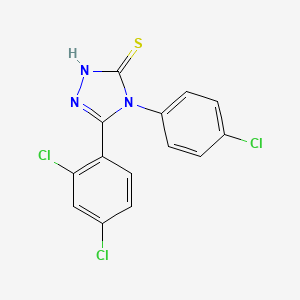![molecular formula C20H24N2O3 B5777278 3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, commonly known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB is a benzamide derivative that has been synthesized using various methods. It exhibits a unique mechanism of action and has been shown to have significant biochemical and physiological effects.
Mecanismo De Acción
EMB exhibits a unique mechanism of action that involves the inhibition of the mitochondrial respiratory chain complex III. This inhibition results in the disruption of the electron transport chain, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, which ultimately results in cell death.
Biochemical and Physiological Effects:
EMB has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. EMB has also been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMB has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, EMB also has several limitations, including its instability in acidic conditions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of EMB. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and tuberculosis. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to investigate the safety and toxicity of EMB in vivo.
Métodos De Síntesis
EMB can be synthesized using various methods, including the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzoic acid in the presence of a coupling agent. The synthesis of EMB has also been achieved using other methods, including the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzamide in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
EMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including leukemia, breast, and lung cancer cells. EMB has also been shown to have antifungal activity against various fungal strains, including Candida albicans. Additionally, EMB has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
Propiedades
IUPAC Name |
3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-19-5-3-4-17(14-19)20(23)21-18-8-6-16(7-9-18)15-22-10-12-24-13-11-22/h3-9,14H,2,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOMBKYQHADDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
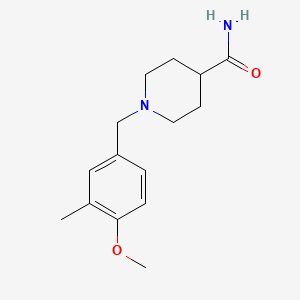
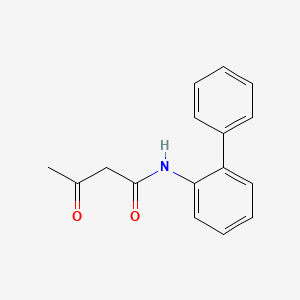
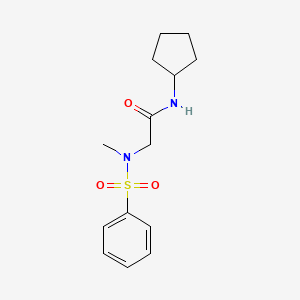

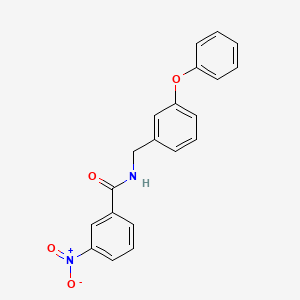
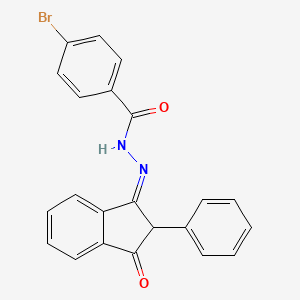


![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
